molecular formula C18H18FNO4 B6412592 4-(4-BOC-Aminophenyl)-3-fluorobenzoic acid CAS No. 1262011-23-3

4-(4-BOC-Aminophenyl)-3-fluorobenzoic acid

Cat. No.: B6412592
CAS No.: 1262011-23-3
M. Wt: 331.3 g/mol
InChI Key: XVDDRYYAOILTGC-UHFFFAOYSA-N
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Description

4-(4-BOC-Aminophenyl)-3-fluorobenzoic acid is an organic compound that features a benzoic acid core substituted with a fluorine atom and a 4-BOC-aminophenyl group. The BOC (tert-butoxycarbonyl) group is a common protecting group for amines in organic synthesis, making this compound particularly useful in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-BOC-Aminophenyl)-3-fluorobenzoic acid typically involves multiple steps:

    Formation of 4-BOC-Aminophenylboronic Acid: This intermediate can be synthesized by reacting 4-aminophenylboronic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Suzuki-Miyaura Coupling: The 4-BOC-aminophenylboronic acid is then coupled with 3-fluorobenzoic acid using a palladium catalyst under Suzuki-Miyaura coupling conditions.

Industrial Production Methods

Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-BOC-Aminophenyl)-3-fluorobenzoic acid can undergo various chemical reactions, including:

    Deprotection: The BOC group can be removed under acidic conditions to yield the free amine.

    Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions.

    Coupling Reactions: The compound can be used in further Suzuki-Miyaura couplings to introduce additional substituents.

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is commonly used to remove the BOC group.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

    Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol are typical.

Major Products

    Deprotection: 4-(4-Aminophenyl)-3-fluorobenzoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Coupling: Complex molecules with additional aromatic or aliphatic groups.

Scientific Research Applications

4-(4-BOC-Aminophenyl)-3-fluorobenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action for 4-(4-BOC-Aminophenyl)-3-fluorobenzoic acid depends on its specific applicationThe fluorine atom can influence the compound’s electronic properties, affecting its reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

    4-(4-BOC-Aminophenyl)boronic acid: Similar structure but with a boronic acid group instead of a benzoic acid group.

    4-(4-BOC-Aminophenyl)-2-fluorobenzoic acid: Similar structure but with the fluorine atom in a different position.

    4-(4-BOC-Aminophenyl)-3-chlorobenzoic acid: Similar structure but with a chlorine atom instead of fluorine.

Uniqueness

4-(4-BOC-Aminophenyl)-3-fluorobenzoic acid is unique due to the specific positioning of the fluorine atom, which can significantly influence its chemical reactivity and interactions. The presence of the BOC-protected amine also allows for selective deprotection and further functionalization, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

3-fluoro-4-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FNO4/c1-18(2,3)24-17(23)20-13-7-4-11(5-8-13)14-9-6-12(16(21)22)10-15(14)19/h4-10H,1-3H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVDDRYYAOILTGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=C(C=C(C=C2)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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